Etravirine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .

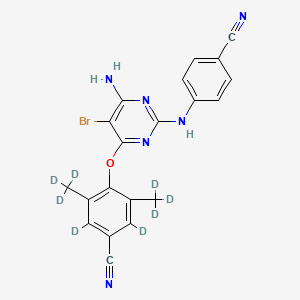

Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Bladder Cancer Therapy

Etravirine-d8 shows promise as a therapeutic agent for bladder cancer. Research has indicated that Etravirine, from which Etravirine-d8 is derived, exhibits significant efficacy against UM-UC-5 bladder cancer cells . It has been observed to have the lowest IC50 value among tested drugs, suggesting potent inhibitory effects on cancer cell growth. The potential for repurposing Etravirine in bladder cancer therapy opens new avenues for treatment, particularly in personalized medicine approaches .

CK1ε Inhibition for Antineoplastic Therapy

Etravirine has been identified as a potential inhibitor of casein kinase 1 epsilon (CK1ε), a key regulator in WNT/β-catenin pathways linked to tumor progression . As a result, Etravirine-d8 could be instrumental in the development of antineoplastic therapies, providing a new pharmacophore model for targeting CK1ε and potentially serving as an antineoplastic agent .

HIV Treatment

Etravirine-d8 is a labeled derivative of Etravirine, which is used in the treatment of HIV-1 infection. It is particularly effective in patients who have experienced treatment with other antiretroviral agents . Etravirine-d8 could be used in pharmacokinetic studies and drug monitoring, enhancing the understanding of drug behavior in the body and optimizing HIV treatment regimens .

Personalized Medicine

The application of Etravirine-d8 in personalized medicine is based on its potential for repurposing in cancer therapy. Its efficacy and synergistic effects when combined with other drugs suggest that it could be tailored to individual patient needs, advancing the field of personalized medicine within cancer research .

Drug Repurposing

Etravirine-d8’s parent compound, Etravirine, has been explored for drug repurposing opportunities, particularly as a CK1ε inhibitor . This highlights the potential of Etravirine-d8 in drug repurposing studies, where it could be evaluated for efficacy against various diseases beyond its original intended use in HIV treatment.

Pharmacokinetic and Pharmacodynamic Studies

Etravirine-d8 can be utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s action and metabolism in the body. Such studies are crucial for determining the dosage, efficacy, and safety profile of the drug, which is essential for developing new therapeutic applications .

Safety And Hazards

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

Eigenschaften

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-SKJDFIQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727457 |

Source

|

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etravirine-d8 | |

CAS RN |

1142096-06-7 |

Source

|

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)